N-(2,3-dichlorophenyl)pentanamide

Description

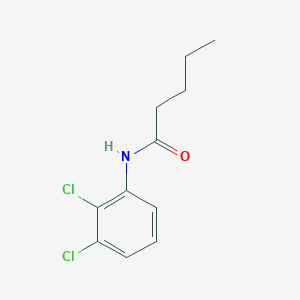

N-(2,3-Dichlorophenyl)pentanamide is a synthetic amide derivative featuring a pentanamide backbone substituted with a 2,3-dichlorophenyl group. This compound has garnered attention in medicinal chemistry due to its structural versatility, particularly as a precursor or intermediate in the synthesis of dopamine D3 receptor ligands . Its synthesis typically involves coupling a pentanamide moiety with a 2,3-dichlorophenyl-substituted piperazine or diazepane ring, yielding compounds with distinct pharmacological profiles. The dichlorophenyl group contributes to enhanced lipophilicity and receptor binding affinity, making it a key structural motif in neuroactive drug design .

Properties

Molecular Formula |

C11H13Cl2NO |

|---|---|

Molecular Weight |

246.13 g/mol |

IUPAC Name |

N-(2,3-dichlorophenyl)pentanamide |

InChI |

InChI=1S/C11H13Cl2NO/c1-2-3-7-10(15)14-9-6-4-5-8(12)11(9)13/h4-6H,2-3,7H2,1H3,(H,14,15) |

InChI Key |

BBKXFAJDCXLPPT-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=C(C(=CC=C1)Cl)Cl |

Canonical SMILES |

CCCCC(=O)NC1=C(C(=CC=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Analogues with Varying Aryl Substituents

Substitution of the aryl group on the piperazine or diazepane ring significantly impacts physicochemical and pharmacological properties:

Key Findings :

- Piperazine vs. Diazepane : Piperazine derivatives (e.g., 7f) exhibit higher synthetic yields (65% vs. 38% for diazepane-based 7v) due to reduced steric strain .

- Electron-Withdrawing Groups: Cyanophenyl (7j) and trifluoromethylphenyl (7k) substituents enhance stability and bioavailability compared to halogens .

- Substituent Position : 2,3-Dichlorophenyl derivatives show superior receptor affinity over 3,5-dichloro isomers, likely due to optimized steric and electronic interactions .

Variations in the Amide Linkage

The N-substituent on the pentanamide backbone influences solubility and target engagement:

Key Findings :

- Heterocyclic Substituents: Quinoline (10g) and pyrazole (11c) substituents improve solubility and purity (>99.5%) compared to thiophenyl derivatives .

- Synthetic Optimization: High-purity compounds (e.g., 11c) are achieved via dual chromatography (normal phase + amine phase) .

Fluorinated Analogues

Perfluoroalkyl derivatives exhibit unique properties:

Key Findings :

- Fluorination increases metabolic stability but may reduce solubility, necessitating formulation adjustments for bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.